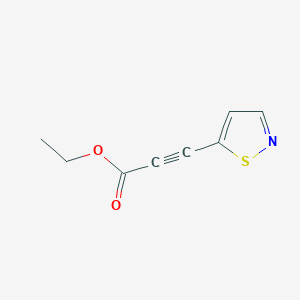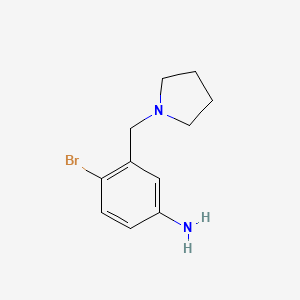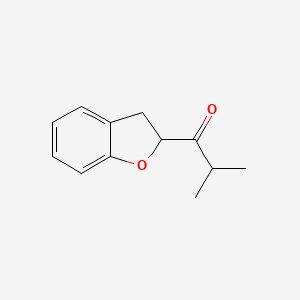![molecular formula C9H14O6 B13190643 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate, also known as norbornene dicarboxylic acid dihydrate, is a bicyclic compound with the molecular formula C₉H₁₀O₄·2H₂O. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic acid groups. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the diacid. The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents like toluene or xylene
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like peracetic acid or m-chloroperbenzoic acid (m-CPBA) in anhydrous dioxane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid groups under acidic or basic conditions.
Major Products
Epoxides: Formed from oxidation of the double bond.
Alcohols/Aldehydes: Resulting from reduction of the carboxylic acid groups.
Amides/Esters: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate involves its ability to participate in various chemical reactions due to its reactive double bond and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar structure but lacks the dihydrate component.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Contains additional chlorine atoms, making it more reactive and suitable for different applications.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate is unique due to its dihydrate form, which can influence its solubility and reactivity. This makes it particularly useful in specific synthetic and industrial applications where controlled reactivity is desired .
Propiedades
Fórmula molecular |
C9H14O6 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;dihydrate |
InChI |
InChI=1S/C9H10O4.2H2O/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);2*1H2 |
Clave InChI |
SQOPPLKCNFJGLV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C2C(=O)O)C(=O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)








![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)
